
Dexmethylphenidate hydrochloride
Vue d'ensemble
Description
Le chlorhydrate de dexméthylphénidate est un puissant stimulant du système nerveux central utilisé principalement pour le traitement du trouble déficitaire de l'attention avec hyperactivité (TDAH). Il s'agit de la forme dextrogyre du méthylphénidate et il est connu pour sa plus grande activité pharmacologique par rapport à son mélange racémique . Le chlorhydrate de dexméthylphénidate est commercialisé sous des noms de marque tels que Focalin et Focalin XR .
Méthodes De Préparation
La préparation du chlorhydrate de dexméthylphénidate implique plusieurs voies de synthèse et conditions de réaction. Une méthode consiste à neutraliser le chlorhydrate de dl-thréo-méthylphénidate en dl-thréo-méthylphénidate, suivie de la résolution du dl-thréo-méthylphénidate en utilisant des acides aminés ou leurs dérivés comme agents de résolution chirale pour obtenir le sel de dexméthylphénidate. Ce sel est ensuite hydrolysé et converti en chlorhydrate de dexméthylphénidate . Une autre méthode implique la réaction de l'acide thréo-N-Boc-ritalinic avec la (S)-1-phényléthylamine, suivie de la recristallisation et de la conversion en chlorhydrate de dexméthylphénidate avec une pureté optique élevée .
Analyse Des Réactions Chimiques
Le chlorhydrate de dexméthylphénidate subit diverses réactions chimiques, notamment:
Oxydation: Cette réaction peut se produire dans des conditions spécifiques, conduisant à la formation de dérivés oxydés.
Réduction: Les réactions de réduction peuvent convertir certains groupes fonctionnels au sein de la molécule.
Substitution: Les réactions de substitution nucléophile sont courantes, en particulier celles impliquant le cycle pipéridine
Les réactifs couramment utilisés dans ces réactions comprennent le chlorure d'hydrogène, le méthanol et divers agents de résolution chirale . Les principaux produits formés à partir de ces réactions sont généralement des dérivés du dexméthylphénidate avec des groupes fonctionnels modifiés.
Applications de la recherche scientifique
Le chlorhydrate de dexméthylphénidate a un large éventail d'applications de recherche scientifique:
Chimie: Il est utilisé comme composé de référence dans les études analytiques et pour le développement de nouvelles méthodologies de synthèse.
Biologie: La recherche sur ses effets sur les systèmes de neurotransmetteurs, en particulier la dopamine et la noradrénaline, est en cours.
Médecine: Principalement utilisé dans le traitement du TDAH, il aide à augmenter l'attention et à réduire l'impulsivité et l'hyperactivité
Industrie: Il est utilisé dans l'industrie pharmaceutique pour la production de médicaments contre le TDAH
Mécanisme d'action
Le chlorhydrate de dexméthylphénidate exerce ses effets en inhibant la recapture de la noradrénaline et de la dopamine dans le neurone présynaptique, augmentant ainsi les niveaux de ces neurotransmetteurs dans l'espace extraneuronal . Cette action se produit principalement dans le thalamus et le striatum, régions du cerveau associées à la régulation de l'attention et du comportement .
Applications De Recherche Scientifique
Treatment of ADHD
The primary application of dexmethylphenidate is in managing ADHD in children, adolescents, and adults. Several studies have demonstrated its efficacy:
- Efficacy in Children : A randomized, double-blind study involving 97 children aged 6-17 showed significant improvements in ADHD symptoms when treated with dexmethylphenidate extended-release compared to placebo, as measured by the Conners ADHD/DSM-IV Scales .
- Longer Duration of Action : Research indicates that dexmethylphenidate has a longer duration of action compared to its racemic counterpart (d,l-threo-methylphenidate), providing sustained symptom control throughout the day .
- Adult Efficacy : A multicenter study involving 221 adults demonstrated that dexmethylphenidate significantly improved ADHD symptoms over a five-week period, with no significant increase in efficacy at higher doses .
Pharmacokinetics
Dexmethylphenidate exhibits a bimodal release profile in its extended-release form, allowing for once-daily administration. This formulation is particularly beneficial for patients requiring sustained symptom control without the need for multiple daily doses .
Head-to-Head Trials
Several head-to-head trials have compared dexmethylphenidate to other ADHD medications:
- In a crossover study comparing dexmethylphenidate to mixed amphetamine salts, both medications showed dose-dependent responses in reducing ADHD symptoms. However, dexmethylphenidate was noted for its rapid onset of action .
- A direct comparison with Concerta (another ADHD medication) indicated that while both medications were effective, dexmethylphenidate provided quicker relief of symptoms within the first few hours post-administration .
Safety and Side Effects
Dexmethylphenidate is generally well-tolerated; however, it may cause side effects such as:
- Abdominal pain
- Headaches
- Decreased appetite
Most adverse events reported were mild to moderate and did not lead to significant discontinuation rates among patients .
Open-Label Studies
An open-label study involving children with ADHD showed that a single daily dose of dexmethylphenidate effectively controlled symptoms throughout the school day while being well tolerated by participants .
Parental Observations
In clinical settings, parents reported significant improvements in their children's behavior and academic performance when treated with dexmethylphenidate compared to baseline assessments prior to medication initiation .
Data Summary Table
Mécanisme D'action
Dexmethylphenidate hydrochloride exerts its effects by inhibiting the reuptake of norepinephrine and dopamine into the presynaptic neuron, thereby increasing the levels of these neurotransmitters in the extraneuronal space . This action primarily occurs in the thalamus and striatum, regions of the brain associated with attention and behavior regulation .
Comparaison Avec Des Composés Similaires
Le chlorhydrate de dexméthylphénidate est souvent comparé à d'autres stimulants du système nerveux central tels que:
Méthylphénidate: Le mélange racémique de dexméthylphénidate, avec une activité pharmacologique inférieure.
Amphétamine/Dextroamphétamine (Adderall): Un autre stimulant utilisé pour le TDAH, avec un mécanisme d'action différent.
Lisdexamphétamine (Vyvanse): Un promédicament de la dextroamphétamine, utilisé pour le TDAH et le trouble de l'alimentation boulimique
Le chlorhydrate de dexméthylphénidate est unique en raison de sa plus grande puissance et de son action spécifique sur l'inhibition de la recapture de la dopamine et de la noradrénaline .
Activité Biologique
Dexmethylphenidate hydrochloride (d-MPH) is a central nervous system stimulant primarily used in the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD). It is the d-enantiomer of methylphenidate and is recognized for its heightened pharmacological activity compared to its racemic counterpart. This article explores the biological activity of dexmethylphenidate, focusing on its mechanism of action, pharmacokinetics, clinical efficacy, and safety profile.
Dexmethylphenidate primarily functions by inhibiting the reuptake of norepinephrine and dopamine in the synaptic cleft. This action occurs mainly in the thalamus and striatum regions of the brain, leading to increased availability of these neurotransmitters. The blockade of sodium-dependent dopamine and norepinephrine transporters enhances neurotransmitter release into the extraneuronal space, which is crucial for managing ADHD symptoms .
Table 1: Mechanism of Action
Target | Action | Organism |
---|---|---|
Sodium-dependent dopamine transporter | Inhibitor | Humans |
Sodium-dependent norepinephrine transporter | Inhibitor | Humans |
Sodium-dependent serotonin transporter | Inhibitor | Humans |
Pharmacokinetics
Dexmethylphenidate has distinct pharmacokinetic properties that influence its clinical use. Following oral administration, approximately 90% of the drug is absorbed, but due to hepatic first-pass metabolism, the oral bioavailability is about 23% . The peak plasma concentration (Cmax) typically occurs between 1 to 1.5 hours post-dose, with a volume of distribution calculated at 2.65 L/kg .
Table 2: Pharmacokinetic Parameters
Parameter | Value |
---|---|
Bioavailability | 23% |
Cmax | 21.4 ± 6.5 ng/mL (10 mg dose) |
Volume of Distribution | 2.65 L/kg |
Protein Binding | 12-15% |
Clinical Efficacy
Several studies have evaluated the efficacy of dexmethylphenidate in children and adults diagnosed with ADHD. A double-blind, placebo-controlled trial demonstrated that d-MPH significantly improved ADHD symptoms as measured by teacher and parent SNAP ratings compared to placebo .
- Study Findings:
Table 3: Summary of Clinical Trials
Study Type | Population | Findings |
---|---|---|
Open-label study | Children with ADHD | Effective control over ADHD symptoms |
Double-blind trial | Children (n=132) | Significant improvement in SNAP ratings |
Multicenter study | Adults (n=221) | Statistically significant reductions in ADHD RS-IV scores |
Safety Profile
The safety profile of dexmethylphenidate has been extensively studied, revealing that it is generally well tolerated among patients. Adverse events are similar to those observed with other stimulant medications and include insomnia, decreased appetite, and anxiety. Serious adverse events are rare but can include cardiovascular issues .
- Adverse Event Rates:
Case Studies
A notable case study involved a patient with severe ADHD who was switched from racemic methylphenidate to dexmethylphenidate due to intolerable side effects. The transition resulted in improved symptom control with a reduction in side effects, highlighting the potential benefits of using dexmethylphenidate over its racemic form .
Propriétés
IUPAC Name |
methyl (2R)-2-phenyl-2-[(2R)-piperidin-2-yl]acetate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2.ClH/c1-17-14(16)13(11-7-3-2-4-8-11)12-9-5-6-10-15-12;/h2-4,7-8,12-13,15H,5-6,9-10H2,1H3;1H/t12-,13-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUMYIBMBTDDLNG-OJERSXHUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1CCCCN1)C2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]([C@H]1CCCCN1)C2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50940927 | |
Record name | Methyl phenyl(piperidin-2-yl)acetate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50940927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19262-68-1, 23655-65-4 | |
Record name | Focalin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19262-68-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dexmethylphenidate hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019262681 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | dl-threo-Methylphenidate hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023655654 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl phenyl(piperidin-2-yl)acetate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50940927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | METHYLPHENIDATE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4B3SC438HI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | DEXMETHYLPHENIDATE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1678OK0E08 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.